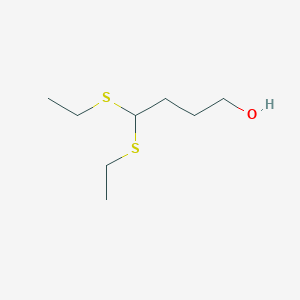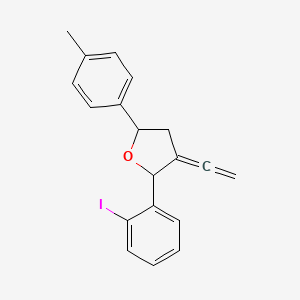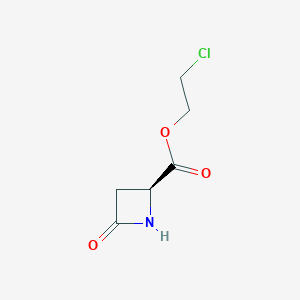
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate typically involves the reaction of 2-chloroethanol with an azetidinone derivative. One common method involves the use of thionyl chloride to convert 2-chloroethanol into 2-chloroethyl chloride, which then reacts with the azetidinone derivative under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The azetidinone ring can be subjected to oxidation or reduction reactions, leading to various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted azetidinones with various functional groups.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the azetidinone ring.
Aplicaciones Científicas De Investigación
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial or anticancer properties
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer drugs, where the compound can induce cell death by damaging the DNA of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroethyl ethyl sulfide: An organosulfur compound with similar chemical properties but different applications.
Mechlorethamine: A nitrogen mustard used in chemotherapy with a similar mechanism of action involving DNA alkylation.
Chlorambucil: Another nitrogen mustard used in the treatment of chronic lymphocytic leukemia and lymphomas.
Uniqueness
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is unique due to its azetidinone ring structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propiedades
Número CAS |
920979-99-3 |
|---|---|
Fórmula molecular |
C6H8ClNO3 |
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8ClNO3/c7-1-2-11-6(10)4-3-5(9)8-4/h4H,1-3H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
KSVHGLFTRAAGOX-BYPYZUCNSA-N |
SMILES isomérico |
C1[C@H](NC1=O)C(=O)OCCCl |
SMILES canónico |
C1C(NC1=O)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


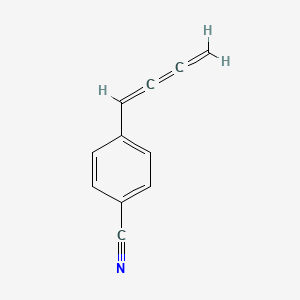
stannane](/img/structure/B14196662.png)
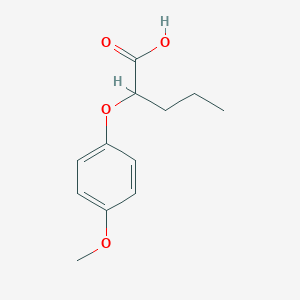
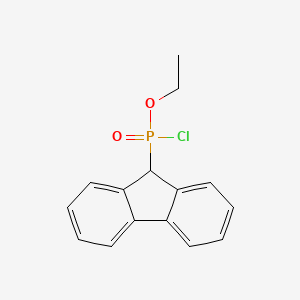
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
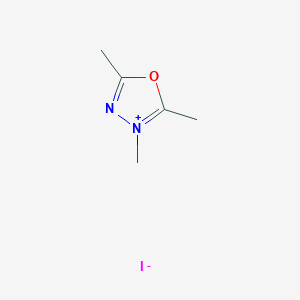
![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
